molecular formula C11H11N3O8 B7739446 n-Acetyl-3,5-dinitrotyrosine

n-Acetyl-3,5-dinitrotyrosine

Cat. No.: B7739446
M. Wt: 313.22 g/mol
InChI Key: CFKZKLOBRPCKTF-UHFFFAOYSA-N
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Description

n-Acetyl-3,5-dinitrotyrosine (CAS: 20767-00-4) is a chemically modified tyrosine derivative characterized by nitro (-NO₂) groups at the 3- and 5-positions of the aromatic ring and an acetyl group on the α-amino nitrogen. Its molecular formula is C₁₁H₁₁N₃O₈ (MW: 337.23 g/mol). This compound is primarily utilized in biochemical research to study protein nitration, enzyme interactions, and oxidative stress markers. The electron-withdrawing nitro groups significantly alter the tyrosine residue’s reactivity, making it a critical tool for probing redox-sensitive biological systems .

Properties

IUPAC Name

2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKZKLOBRPCKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20767-00-4
Record name NSC83259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reagents and Reaction Conditions

L-Tyrosine is treated with acetic anhydride in a basic aqueous medium, typically at pH 8–10, to facilitate nucleophilic acyl substitution. Sodium bicarbonate or sodium hydroxide is used to maintain alkalinity, ensuring deprotonation of the amino group for efficient acetylation. The reaction proceeds at room temperature for 4–6 hours, yielding N-acetyltyrosine as a zwitterionic product.

Mechanistic Considerations

The acetyl group coordinates with the lone pair of the amino nitrogen, forming a stable amide bond. This step is critical for directing nitration to the aromatic ring rather than the amino group. Analytical techniques such as ¹H NMR and HPLC confirm complete acetylation, with the disappearance of the amine proton signal (δ 3.1–3.3 ppm) and the appearance of an acetyl methyl singlet (δ 2.05 ppm).

Nitration of N-Acetyltyrosine: Regioselective Dinitration

The second step involves introducing nitro groups at the 3 and 5 positions of the phenolic ring. Two principal methods are employed: mixed acid nitration and tetranitromethane (TNM)-mediated nitration .

Reaction Protocol

N-Acetyltyrosine is dissolved in concentrated sulfuric acid to protonate the phenolic hydroxyl group, activating the ring for electrophilic substitution. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is added dropwise at 0–5°C to minimize oxidative degradation. The reaction is stirred for 2–4 hours, after which the product is quenched in ice water and extracted with ethyl acetate.

Regioselectivity and Yield

The ortho/para-directing effect of the hydroxyl group ensures nitration at the 3 and 5 positions (meta to the hydroxyl group). Dinitration occurs sequentially, with the second nitro group introduced under slightly elevated temperatures (20–25°C). Yields range from 50–70%, depending on stoichiometry and temperature control.

Characterization

The product exhibits a distinct UV-Vis absorption profile with λₘₐₓ at 360 nm (ε = 12,500 M⁻¹cm⁻¹) due to the nitroaromatic chromophore. LC-MS analysis confirms the molecular ion peak at m/z 297.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₁N₃O₈.

Mild Nitration Conditions

TNM offers a milder alternative for nitration, particularly suitable for acid-sensitive compounds. N-Acetyltyrosine is dissolved in 0.1 M Tris buffer (pH 8.0) , and TNM is added in a 2:1 molar ratio. The reaction proceeds at 25°C for 24 hours, producing mono-nitro intermediates.

Limitations and Adaptations

While TNM efficiently introduces a single nitro group at pH 8, achieving dinitration requires subsequent treatment with nitrogen dioxide (NO₂) or acetyl nitrate . This two-step approach yields 30–40% this compound, with the second nitration occurring preferentially at the 5 position due to steric hindrance.

Comparative Analysis of Nitration Methods

ParameterMixed Acid NitrationTNM-Mediated Nitration
Reaction Time 2–4 hours24–48 hours
Temperature 0–25°C25°C
Yield 50–70%30–40%
Regioselectivity High (3,5-dinitro)Moderate (requires two steps)
Side Reactions Sulfonation (minor)Tyrosine oxidation (minor)

Purification and Isolation

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v) or reverse-phase HPLC using a C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid. The purified compound shows a single peak in HPLC chromatograms (retention time: 12.3 min) and ≥95% purity by elemental analysis.

Applications in Biochemical Research

This compound serves as a:

  • Probe for studying peroxynitrite-mediated protein modifications.

  • Inhibitor of tyrosine kinase activity due to steric hindrance from nitro groups.

  • Standard in mass spectrometry for quantifying oxidative stress biomarkers .

Chemical Reactions Analysis

Types of Reactions: n-Acetyl-3,5-dinitrotyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Research Applications

NADNT is utilized as a pepsin inhibitor , which allows researchers to study the hydrolysis actions of pepsin on different substrates. The compound's ability to inhibit pepsin activity is significant in understanding protein digestion and enzyme-substrate interactions in vitro .

Table 1: Summary of Research Applications of NADNT

Application AreaDescription
Pepsin InhibitionUsed to study enzyme activity and substrate interactions.
Protein ModificationInvestigates post-translational modifications in proteins.
Antioxidant StudiesEvaluates oxidative stress responses in biological systems.

Pharmacological Applications

NADNT has been investigated for its role in modulating various biological processes, particularly those related to oxidative stress and inflammation. It serves as a model compound for studying the effects of nitrotyrosine derivatives on cellular signaling pathways.

  • Antioxidant Properties : Research indicates that compounds similar to NADNT may possess antioxidant properties, potentially reducing oxidative damage in cells .
  • Inflammation Studies : The presence of nitrotyrosine in biological systems is often associated with inflammatory processes. NADNT can be used to explore these pathways and their implications for diseases such as arthritis and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the significance of NADNT in understanding disease mechanisms:

  • A study published in Chemical Biology discussed how nitrotyrosine derivatives can impact protein function through post-translational modifications, emphasizing the relevance of compounds like NADNT in elucidating these mechanisms .
  • Another research article focused on quantifying nitrotyrosine levels in biological tissues, which included NADNT as a reference compound for developing accurate measurement techniques .

Mechanism of Action

The mechanism of action of n-Acetyl-3,5-dinitrotyrosine involves its interaction with specific molecular targets and pathways. The nitro groups on the aromatic ring can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, potentially inhibiting their activity or modifying their structure. The acetyl group also plays a role in the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

N-Acetyl-3,5-dichlorotyrosine

  • Molecular Formula: C₁₁H₁₁Cl₂NO₄ (MW: 300.12 g/mol).
  • Synthesis : Formed via hypochlorous acid (HOCl)-mediated chlorination of N-acetyltyrosine. At 2 mM HOCl, N-acetyl-3-chlorotyrosine dominates, while higher concentrations (≥4 mM HOCl) yield N-acetyl-3,5-dichlorotyrosine .
  • Applications: Serves as a stable biomarker for neutrophil-derived oxidative stress in inflammatory diseases. Its lower chlorination yield (≤10% for mono-chloro vs. ≥70% in peptide-bound tyrosines) highlights steric and electronic influences .

N-Acetyl-3,5-dibromotyrosine

  • Molecular Formula: C₁₁H₁₁Br₂NO₄ (MW: 390.02 g/mol).
  • Synthesis : Electrophilic bromination of N-acetyltyrosine using N-bromosuccinimide (NBS) in acetonitrile. The crystal structure (space group P2₁) reveals a trans-conformation and short Br⋯Br contacts (3.29 Å), indicative of halogen bonding .
  • Applications: Key precursor in natural product synthesis, including the antibiotic Bastadin 6 and vancomycin analogs.

N-Acetyl-3,5-diiodotyrosine

  • Molecular Formula: C₁₁H₁₁I₂NO₄ (MW: 475.02 g/mol; CAS: 1027-28-7).
  • Physical Properties : High density (2.2 g/cm³) and melting point (126°C) due to iodine’s large atomic radius .
  • Applications : Used in proteomics to study thyroid hormone analogs and iodinated protein modifications. Commercially available for research at $32–117/g .

N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester

  • Molecular Formula : C₁₃H₁₅N₃O₈ (MW: 341.27 g/mol; CAS: 293589-95-4).
  • Synthesis : Esterification of the carboxylic acid group enhances lipid solubility for membrane permeability studies. Priced at $92–1,178/g depending on quantity .

Comparative Analysis

Structural and Electronic Effects

Property N-Acetyl-3,5-dinitrotyrosine N-Acetyl-3,5-dichlorotyrosine N-Acetyl-3,5-dibromotyrosine N-Acetyl-3,5-diiodotyrosine
Substituent Type -NO₂ (strong EWG) -Cl (moderate EWG) -Br (moderate EWG) -I (weak EWG)
Aromatic Reactivity High electron withdrawal Moderate electron withdrawal Moderate electron withdrawal Minimal electron withdrawal
Crystal Interactions N/A Cl⋯Cl (van der Waals) Br⋯Br (halogen bonding) I⋯I (van der Waals)
  • Nitro vs. Halogen Groups : Nitro derivatives exhibit reduced nucleophilic aromatic substitution (NAS) reactivity but greater stability under oxidative conditions. Halogenated analogs (Cl, Br, I) are more reactive in NAS due to weaker electron withdrawal .

Biological Activity

n-Acetyl-3,5-dinitrotyrosine (NADNT) is a derivative of the amino acid tyrosine, notable for its biological activity and potential applications in biochemical research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

NADNT is characterized by the presence of two nitro groups at the 3 and 5 positions of the aromatic ring, which significantly influence its chemical reactivity and biological properties. The compound's structure can be summarized as follows:

Property Description
Molecular Formula C₉H₈N₄O₄
Molecular Weight 224.18 g/mol
CAS Number 20767-00-4
Appearance Yellow crystalline solid

NADNT primarily acts as a pepsin inhibitor , interacting with the active site of the pepsin enzyme. This inhibition occurs through competitive binding, where NADNT competes with natural substrates for binding sites on pepsin, thus preventing substrate hydrolysis . The acetyl group in NADNT enhances its solubility and reactivity, allowing it to effectively modulate enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition : NADNT inhibits pepsin by binding to its substrate-binding region.
  • Protein Modification : The nitro groups can participate in redox reactions, leading to modifications in protein structure and function.

Pepsin Inhibition

NADNT has been extensively studied for its role as a pepsin inhibitor. Research indicates that it can significantly reduce pepsin activity, which is crucial for protein digestion in the stomach. This property makes it a valuable tool in studying enzyme-substrate interactions and understanding digestive processes .

Potential Therapeutic Applications

NADNT's ability to inhibit specific enzymes has led to investigations into its potential therapeutic applications:

  • Anti-inflammatory Agent : Its structural similarities to other tyrosine derivatives suggest possible roles in modulating inflammatory responses.
  • Neuroprotective Effects : Studies have indicated that nitrated tyrosines may play a role in neurodegenerative diseases by affecting protein oxidation and signaling pathways associated with conditions like Alzheimer's disease .

Case Studies

  • Inhibition of Pepsin Activity :
    A study demonstrated that NADNT effectively inhibited pepsin activity in vitro. The results showed a dose-dependent decrease in enzyme activity, confirming its role as a competitive inhibitor .
  • Impact on Neurodegeneration :
    Research on protein nitration in Alzheimer's disease highlighted elevated levels of nitrated proteins, including those modified by compounds similar to NADNT. This suggests that NADNT could influence pathways related to oxidative stress and neuronal damage .

Research Findings

Recent studies have focused on the biochemical properties and applications of NADNT:

  • Biochemical Analysis : NADNT has shown significant interactions with various enzymes beyond pepsin, indicating broader implications for metabolic processes.
  • Protein Nitration Studies : Elevated levels of nitrated proteins were observed in models of oxidative stress, suggesting that compounds like NADNT may contribute to or mitigate such effects through their reactivity with tyrosine residues .

Q & A

Q. Methodological Approach

  • NMR Analysis : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., DFT calculations) to confirm nitro group positions. Aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles using single-crystal diffraction data. For example, the dihedral angle between the acetyl group and aromatic ring is ~15° .
  • Mass Spectrometry : Validate molecular weight (C11_{11}H11_{11}N3_{3}O8_{8}, MW 313.22) via high-resolution ESI-MS to rule out impurities .

What are the implications of nitro group lability in this compound during biological assays?

Q. Advanced Research Consideration

  • Reductive Degradation : Nitro groups may reduce to amines under physiological conditions, altering bioactivity. Use anaerobic buffers or antioxidants (e.g., ascorbic acid) to stabilize the compound .
  • Functional Group Interactions : The electron-withdrawing nitro groups enhance electrophilicity, potentially leading to nonspecific protein binding. Include control experiments with de-nitrated analogs to isolate effects .

How does the solubility profile of this compound influence its application in cell-based studies?

Q. Basic Characterization

  • Solubility Data : Sparingly soluble in water (0.2 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). Prepare stock solutions in DMSO and dilute in culture media (<0.1% v/v to avoid cytotoxicity) .
    Advanced Formulation
  • Nanoparticle Encapsulation : Improve bioavailability using PEGylated liposomes, achieving sustained release in pH 7.4 buffers .

What analytical techniques are recommended for quantifying this compound in complex matrices?

Q. Methodological Guidance

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30), detecting at 280 nm (λmax_{\text{max}} for nitroaromatics) .
  • LC-MS/MS : Employ MRM transitions (m/z 313 → 211 for quantification) to enhance specificity in biological samples .
  • Validation : Assess recovery rates (>85%) and limit of detection (LOD < 10 ng/mL) using spiked plasma samples .

How can researchers address the lack of toxicity data for this compound in preclinical models?

Q. Risk Mitigation Strategies

  • Acute Toxicity Screening : Conduct OECD 423 assays in rodents, starting with 300 mg/kg doses and monitoring for 14 days .
  • In Silico Prediction : Use tools like ProTox-II to estimate LD50_{50} and prioritize in vivo testing .
  • Ecotoxicity : Assess biodegradability via OECD 301F tests to inform disposal protocols .

What role do computational models play in predicting the reactivity of this compound?

Q. Advanced Computational Applications

  • DFT Calculations : Predict electrophilic sites using Fukui indices; nitro groups exhibit high ff^- values, indicating susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with tyrosine kinases or peroxidases to guide inhibitor design .

How can isotopic labeling (e.g., 15^{15}15N) of this compound aid in metabolic tracing studies?

Q. Methodological Innovation

  • Synthesis of Labeled Analog : Incorporate 15^{15}N during acetylation using 15^{15}N-acetic anhydride. Confirm incorporation via isotopic shift in MS ([M+1]+^+ peak) .
  • Tracing Applications : Monitor nitro-to-amine reduction in hepatic microsomes using 15^{15}N NMR to map metabolic pathways .

What are the best practices for long-term storage of this compound to prevent degradation?

Q. Stability Protocols

  • Storage Conditions : Keep at −20°C in amber vials under argon to prevent photolysis and oxidation .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to establish shelf life .

How do structural analogs (e.g., diiodo or dibromo derivatives) compare in bioactivity studies?

Q. Comparative Analysis

  • Electron-Withdrawing Effects : Nitro groups confer higher oxidative stability vs. iodo/bromo analogs, which may undergo dehalogenation .
  • Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., tyrosinase), where nitro derivatives show IC50_{50} values 10-fold lower than halogenated versions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.